2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine
Description
The compound 2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine features a piperidine core substituted with a 5-cyclopropyl-1,2-oxazole moiety at the N1-position and a pyrazine ring connected via a methoxy-methyl linker at the C4-position. Its structure combines heterocyclic diversity (oxazole and pyrazine) with a cyclopropyl group, which may enhance metabolic stability and modulate steric or electronic properties.
Properties
IUPAC Name |
5-cyclopropyl-3-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-14(1)16-9-15(20-23-16)11-21-7-3-13(4-8-21)12-22-17-10-18-5-6-19-17/h5-6,9-10,13-14H,1-4,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJNZJVWGKUPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CN3CCC(CC3)COC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole derivative, followed by the formation of the piperidine intermediate. The final step involves the coupling of the piperidine intermediate with the pyrazine ring under specific reaction conditions, often involving catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine/Oxazole Motifs
1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine Key Differences: Replaces the pyrazine ring with a trifluoromethyl-pyridine group and substitutes the cyclopropyl-oxazole with a 3-methyl-oxazole.
1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine
- Key Differences : Features a 1,3-oxazole ring with a 4-ethylphenyl substituent and a phenylpiperazine group.
- Implications : The ethylphenyl group adds bulk, which might improve selectivity for specific receptors. The carbonyl linker between piperidine and piperazine could influence conformational flexibility compared to the methoxy-pyrazine linker in the target compound .
Pyrazine-Containing Analogues
2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-methyl)pyrazine (Compound 23)
- Key Differences : Replaces the oxazole with a sulfonamide-pyrazole group.
- Synthesis : Yielded 50% via a sulfonylation reaction, suggesting comparable synthetic accessibility to the target compound. The sulfonamide group may enhance solubility but reduce membrane permeability relative to the oxazole .
4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile Ditosylate (21b)
- Key Differences : Incorporates a benzonitrile-piperazine moiety and a methoxypyrazine group.
- Implications : The benzonitrile group may confer strong dipole interactions in target binding. The methoxy-pyrazine linker aligns with the target compound’s structure, but the additional piperazine-carbonyldiyl fragment increases molecular complexity and weight .
Heterocyclic and Substituent Variations
BAY 87-2243 (1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine) Key Differences: Uses a 1,2,4-oxadiazole ring and trifluoromethoxy-phenyl group. The absence of pyrazine limits π-π stacking opportunities compared to the target compound .
DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Key Differences: Substitutes oxazole with an indole-pyridine system. The indole group may engage in hydrophobic interactions absent in the target compound’s oxazole-pyrazine system .
Biological Activity
The compound 2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine , with CAS number 2877630-10-7, is a pyrazine derivative that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of 328.4 g/mol. The structure comprises a pyrazine core substituted with a methoxy group linked to a piperidine moiety, which is further connected to a cyclopropyl-oxazole unit.
| Property | Value |
|---|---|
| CAS Number | 2877630-10-7 |
| Molecular Formula | C₁₈H₂₄N₄O₂ |
| Molecular Weight | 328.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Potential
Recent studies indicate that compounds similar to 2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related series of pyrazines demonstrated inhibition ratios greater than 60% against prostate cancer cells (PC-3) when tested at a concentration of 20 μM using the CCK8 assay .
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Research on similar pyrazine derivatives has shown that these compounds can affect cell cycle dynamics and promote programmed cell death through various pathways, including the modulation of Bcl-2 family proteins and caspase activation .
Study on Antiproliferative Effects
In a comparative study, several pyrazine derivatives were screened for their antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The results indicated that compounds with structural similarities to 2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine exhibited varying degrees of cytotoxicity and selectivity towards cancerous cells compared to normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
